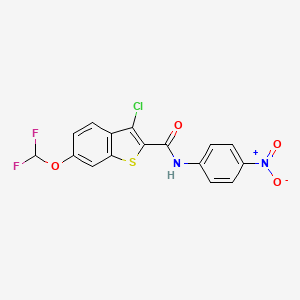![molecular formula C16H18O6S2 B4737482 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid)](/img/structure/B4737482.png)
4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid)
Übersicht
Beschreibung
4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid), also known as ETBF, is a synthetic compound that has been gaining attention for its potential use in scientific research. ETBF belongs to the class of compounds known as furan-2-carboxylic acids, which are known for their biological activity.
Wirkmechanismus
The mechanism of action of 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular metabolism. This inhibition may lead to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been shown to have anti-inflammatory activity and may have potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) in lab experiments is its relatively simple synthesis method. Additionally, 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been shown to have low toxicity in vitro, making it a potentially useful tool in the study of cellular processes. However, one limitation of using 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for the study of 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid). One area of interest is in the development of 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) derivatives with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) and its potential use in the treatment of various diseases. Finally, the potential use of 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) as a tool in the study of protein-protein interactions warrants further investigation.
Wissenschaftliche Forschungsanwendungen
4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, as 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been shown to have anti-tumor activity in vitro. Additionally, 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been studied for its potential use as a tool in the study of protein-protein interactions.
Eigenschaften
IUPAC Name |
4-[2-[(5-carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6S2/c1-9-11(5-13(21-9)15(17)18)7-23-3-4-24-8-12-6-14(16(19)20)22-10(12)2/h5-6H,3-4,7-8H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFWKTKTPWOQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CSCCSCC2=C(OC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-6-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4737399.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4737420.png)
![9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4737429.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4737430.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4737435.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4737439.png)

![2-(3,4-dimethylphenyl)-6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4737452.png)
![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4737461.png)
![1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline](/img/structure/B4737464.png)
![ethyl 3-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4737470.png)
![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4737471.png)
![4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4737479.png)
![4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4737489.png)